2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(6-ethyl-2-me thylphenyl)acetamide
Description
The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(6-ethyl-2-methylphenyl)acetamide features a 1,2,4-triazole core with key substituents:
- Position 5: 3-(Methylethoxy)phenyl (isopropoxy-substituted phenyl), contributing to lipophilicity and steric bulk.
- Thioether linkage (–S–): Connects the triazole to an acetamide moiety.
- N-Substituent: 6-Ethyl-2-methylphenyl, offering steric hindrance and modulating solubility.
This structural framework is common in medicinal chemistry for targeting enzymes or receptors involved in inflammation, microbial infections, or metabolic disorders.
Properties
Molecular Formula |
C22H27N5O2S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C22H27N5O2S/c1-5-16-9-6-8-15(4)20(16)24-19(28)13-30-22-26-25-21(27(22)23)17-10-7-11-18(12-17)29-14(2)3/h6-12,14H,5,13,23H2,1-4H3,(H,24,28) |
InChI Key |
ALUWMMKQASVYKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(6-ethyl-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation:
Amidation: The final step involves the coupling of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(6-ethyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and thioether group are critical for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations:
- Electron-Withdrawing vs.
- Heterocyclic Substituents : Furan-2-yl () and thiophen-2-yl () substituents introduce aromatic heterocycles, which may alter π-π stacking interactions or binding affinity to targets like cyclooxygenase (COX) enzymes .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
*LogP values estimated using Molinspiration or similar tools.
Key Observations:
- Lipophilicity : The target compound’s methylethoxy group likely reduces LogP compared to the 3-chlorophenyl analogue (), balancing membrane permeability and aqueous solubility .
- Solubility : Compounds with polar substituents (e.g., 5-nitrophenyl in ) show improved solubility in DMSO but may face challenges in aqueous media .
Biological Activity
The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(6-ethyl-2-methylphenyl)acetamide is a complex organic molecule that presents significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological effects.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including an amine , a triazole ring , and various aromatic substituents. Its structural complexity allows for multiple interactions within biological systems, enhancing its potential efficacy against various targets.
Key Features
| Feature | Description |
|---|---|
| Chemical Structure | Contains a triazole ring and an acetamide group |
| Functional Groups | Amine, thioether, methoxy, and ethoxy substituents |
| Molecular Weight | Approximately 400 g/mol (exact value to be determined based on specific structural data) |
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities in several areas:
- Antimicrobial Activity : The triazole moiety is known for its antifungal properties, suggesting potential applications against fungal infections.
- Antiviral Properties : Similar compounds have shown efficacy as inhibitors of viral replication, particularly against HIV and other viruses.
- Anticancer Potential : The presence of the aromatic amine may contribute to cytotoxic effects on cancer cells through apoptosis induction.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazole ring or substituents can significantly influence potency and selectivity.
Case Studies
- HIV Inhibition : A study on related triazole derivatives demonstrated that specific substitutions on the phenyl rings enhanced antiviral activity. Compounds with electron-withdrawing groups showed improved binding affinity to viral proteins .
- Cytotoxicity in Cancer Cells : Research indicated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7). The mechanism involved the disruption of cell cycle progression and induction of apoptosis .
Synthesis Methods
The synthesis of this compound can be achieved through several pathways:
- Condensation Reactions : Utilizing starting materials such as substituted phenylacetic acids and triazole derivatives.
- Thioether Formation : Employing thiol-reactive intermediates to introduce the thioether linkage effectively.
Interaction Studies
The interactions of this compound within biological systems are critical for understanding its pharmacodynamics. Studies utilizing surface plasmon resonance (SPR) have shown that the compound can bind effectively to target proteins involved in disease pathways, suggesting a mechanism of action that warrants further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
